Chain-Length Dependent Viscosity in Polyester Synthesis
In a direct head-to-head comparison, polyesters synthesized from trans-2,2'-dihydroxystilbene and a series of diacid chlorides of varying methylene chain length exhibited a systematic decrease in reduced viscosity as the spacer length increased. Poly(azelaoyl chloride) demonstrated an intermediate reduced viscosity value that is crucial for balancing polymer processability and final mechanical properties [1].
| Evidence Dimension | Reduced viscosity (a proxy for polymer molecular weight and chain entanglement) |
|---|---|
| Target Compound Data | Poly(azelaoyl chloride): reduced viscosity = 0.23 dL/g |
| Comparator Or Baseline | Poly(adipoyl chloride) (4 methylenes): 0.32 dL/g; Poly(sebacoyl chloride) (8 methylenes): 0.18 dL/g; Poly(dodecanedioyl dichloride) (10 methylenes): 0.11 dL/g |
| Quantified Difference | The reduced viscosity for poly(azelaoyl chloride) is 28% lower than that of the shorter adipoyl chloride-based polymer and 28% higher than the longer sebacoyl chloride-based polymer. |
| Conditions | Interfacial polycondensation of trans-2,2′-dihydroxystilbene with the respective diacid chlorides. Viscosity measured in dL/g. |
Why This Matters
This data allows a researcher to select a diacyl chloride that precisely tunes the molecular weight of the resulting polymer, avoiding the excessively high viscosity (and potential processing difficulties) of shorter-chain analogs or the low viscosity (and weaker mechanicals) of longer-chain ones.
- [1] Chen, Y., & Tsay, C.-J. (1995). Preparation and photocrosslinking behaviors of polyesters derived from trans‐2,2′‐dihydroxystilbene. Journal of Polymer Science Part A: Polymer Chemistry, 33(8), 1319-1327. View Source
